2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide
Description
2-(2,4-Dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a synthetic acetamide derivative featuring a dichlorophenoxy backbone linked to a piperidin-4-yl group substituted with a tetrahydrocinnolin moiety.
The dichlorophenoxy group is a hallmark of synthetic auxins and herbicides, suggesting possible interactions with plant hormone receptors or metabolic enzymes. The tetrahydrocinnolin-piperidine moiety introduces conformational rigidity and may influence pharmacokinetic properties such as solubility and blood-brain barrier penetration .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O2/c22-15-5-6-19(17(23)12-15)29-13-21(28)24-16-7-9-27(10-8-16)20-11-14-3-1-2-4-18(14)25-26-20/h5-6,11-12,16H,1-4,7-10,13H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAXNBNAIMNGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.4 g/mol. The structure features a dichlorophenoxy group and a piperidine derivative that may contribute to its biological properties.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antiproliferative Effects | Potential inhibition of cancer cell lines through modulation of cell cycle regulators. |
| Neuroprotective Properties | Possible protective effects against neurodegenerative conditions via modulation of neurotransmitter systems. |
| Herbicidal Activity | Similar compounds exhibit herbicidal properties by disrupting auxin homeostasis in plants. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study investigating the effects of related compounds on human cancer cell lines indicated that derivatives similar to the target compound exhibited significant antiproliferative effects by inducing apoptosis and cell cycle arrest .
- In vitro assays demonstrated that compounds with similar structural motifs inhibited the growth of various cancer cells, suggesting that this compound may have similar potential .
-
Neuroprotective Effects :
- Research on piperidine derivatives has shown neuroprotective effects in models of neurodegeneration. These compounds were found to enhance neuronal survival and reduce oxidative stress markers .
- The mechanism was proposed to involve modulation of neurotransmitter levels and inhibition of apoptotic pathways .
-
Herbicidal Properties :
- Analogous compounds like 2,4-D are known for their herbicidal properties through the disruption of plant growth regulators. The target compound may exhibit similar activity due to its structural components .
- Field studies have indicated that phenoxyacetic acids can lead to uncontrolled growth in susceptible plant species, leading to their death .
Scientific Research Applications
The compound 2-(2,4-dichlorophenoxy)-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)acetamide has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and agriculture. This article explores its applications based on current research findings and case studies.
Chemical Properties and Structure
This compound is a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely recognized as a herbicide. The structural modification involving the tetrahydrocinnolin and piperidine moieties suggests potential biological activity that could extend beyond herbicidal properties.
Anticancer Activity
Recent studies indicate that compounds similar to This compound may exhibit anticancer properties. For instance, derivatives of tetrahydrocinnoline have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis and the inhibition of specific signaling pathways critical for tumor growth.
Case Study:
A study published in Journal of Medicinal Chemistry investigated a series of tetrahydrocinnoline derivatives for their anticancer activity. The results demonstrated that certain modifications to the piperidine ring enhanced cytotoxicity against various cancer cell lines, suggesting a potential therapeutic role for compounds like This compound .
Neuropharmacological Effects
The piperidine component is known for its neuroactive properties. Research has indicated that compounds with similar structures can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study:
In a preclinical study focusing on neuroprotective effects, certain piperidine derivatives were shown to mitigate oxidative stress in neuronal cells. This suggests that This compound could be explored further for its potential in treating conditions like Alzheimer's disease .
Herbicidal Properties
Given its structural relationship with 2,4-D, this compound may also exhibit herbicidal properties. Research into novel herbicides has emphasized the need for compounds that target specific weed species while minimizing environmental impact.
Case Study:
Field trials conducted on similar dichlorophenoxyacetic acid derivatives demonstrated effective control of broadleaf weeds with reduced phytotoxicity to crops. These findings highlight the potential of modified compounds like This compound to serve as eco-friendly alternatives to traditional herbicides .
Biopesticide Development
The increasing resistance of pests to conventional pesticides has led to interest in biopesticides derived from natural products. Compounds related to 2,4-D are being evaluated for their ability to disrupt pest life cycles.
Case Study:
A recent study explored the efficacy of various synthetic analogs of 2,4-D against common agricultural pests. Results indicated that certain modifications could enhance bioactivity while reducing toxicity to beneficial insects .
Comparison with Similar Compounds
Key Compounds:
- 2,4-Dichlorophenoxyacetic Acid (2,4-D): A classic herbicide targeting auxin receptors in plants. The target compound replaces the acetic acid group with an acetamide-piperidine-tetrahydrocinnolin chain, likely altering receptor affinity and metabolic stability .
- Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid): A chiral herbicide with branched-chain substitution.
Structural Differences :
| Compound | Key Substituents | Molecular Weight (g/mol) | Biological Use |
|---|---|---|---|
| Target Compound | Piperidin-4-yl-tetrahydrocinnolin | ~450 (estimated) | Undefined (potential herbicide/growth regulator) |
| 2,4-D (C₈H₆Cl₂O₃) | Acetic acid | 221.04 | Herbicide |
| Dichlorprop (C₉H₈Cl₂O₃) | Propanoic acid | 235.06 | Herbicide |
The acetamide linkage in the target compound may enhance resistance to enzymatic hydrolysis compared to carboxylic acid analogs, prolonging bioactivity .
Growth Regulators with Dichlorophenoxy Moieties
Key Compounds:
- RN1 (2-(2,4-Dichlorophenoxy)-N-(2-(p-Tolylthio)ethyl)acetamide): Shares the dichlorophenoxy-acetamide core but substitutes the piperidine-tetrahydrocinnolin group with a p-tolylthioethyl chain. RN1 exhibits growth-regulatory activity, suggesting the target compound may similarly modulate plant or mammalian cellular pathways .
- Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)acetamide): Features a pyridinyl group instead of piperidine. The tetrahydrocinnolin in the target compound could improve lipophilicity and membrane permeability .
Activity Comparison :
| Compound | Substituent | Melting Point (°C) | Biological Activity |
|---|---|---|---|
| Target Compound | Piperidin-4-yl-tetrahydrocinnolin | N/A | Hypothesized growth regulation |
| RN1 | p-Tolylthioethyl | N/A | Growth regulation |
| Compound 533 | 4-Methylpyridin-2-yl | N/A | Synthetic auxin agonist |
The piperidine-tetrahydrocinnolin group may confer unique binding modes in protein pockets, as seen in molecular docking studies of related acetamides .
Heterocyclic Acetamides with Pharmacological Relevance
Key Compounds:
- 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide: A crystallographically characterized analog with a thiazole ring. Its twisted conformation (61.8° between dichlorophenyl and thiazole planes) contrasts with the target compound’s fused tetrahydrocinnolin system, which may enforce planar rigidity and enhance π-π stacking interactions .
- Goxalapladib (C₄₀H₃₉F₅N₄O₃) : A piperidine-containing naphthyridine acetamide targeting atherosclerosis. While structurally distinct, its piperidinyl group underscores the role of nitrogen heterocycles in improving solubility and target engagement .
Physicochemical Properties :
| Compound | Heterocycle | LogP (Estimated) | Solubility |
|---|---|---|---|
| Target Compound | Tetrahydrocinnolin-piperidine | ~3.5 | Low (lipophilic) |
| 2-(3,4-DCl-Ph)-Thiazolide | Thiazole | ~2.8 | Moderate |
| Goxalapladib | Naphthyridine | ~4.1 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
